

Physicochemical Profile & Pharmaceutical Applications of Lithium Bromide Monohydrate

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Compound of Interest

Compound Name: *lithium;bromide;hydrate*

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Executive Summary

Lithium Bromide Monohydrate ($\text{LiBr} \cdot \text{H}_2\text{O}$) is a hygroscopic salt exhibiting distinct thermodynamic stability and Lewis acidity profiles compared to its anhydrous counterpart. While historically dominant in absorption refrigeration due to its exceptional water affinity, its utility in pharmaceutical development has evolved toward specialized organic synthesis roles. It serves as a mild yet effective Lewis acid catalyst for bifunctional protection group manipulation and as a source of nucleophilic bromide in substitution reactions. This guide provides a rigorous physicochemical characterization of $\text{LiBr} \cdot \text{H}_2\text{O}$, defining its solid-state phase transitions, solubility parameters, and mechanistic applications in drug discovery.

Chemical Identity & Solid-State Characterization

Nomenclature and Constants

Property	Value
Chemical Formula	LiBr[1]·H ₂ O
CAS Number	23303-71-1 (Monohydrate); 7550-35-8 (Anhydrous)
Molecular Weight	104.85 g/mol (Monohydrate); 86.85 g/mol (Anhydrous)
Appearance	White, crystalline, deliquescent solid
Density	~3.46 g/cm ³ (Anhydrous reference); Monohydrate varies by packing
Melting Point	Dissolves in own water of crystallization ~35–44°C; Anhydrous melts @ 550°C

Crystal Structure and Space Group

Unlike the anhydrous form, which adopts a simple cubic rock-salt structure (Space Group:

), the hydrated forms of lithium bromide exhibit lower symmetry due to the directional bonding of water molecules coordinating the lithium cation.[2]

- Anhydrous LiBr: Cubic, NaCl-type lattice.[2]
- LiBr·H₂O (Monohydrate): Crystallizes in the orthorhombic system, Space Group Cmcm.[2]
The structure consists of distorted

octahedra sharing edges and faces.[2] The water molecule orientation is linked to the lithium cation distribution, often showing rotational disorder at higher temperatures prior to dehydration.[2]

- LiBr·2H₂O (Dihydrate): Crystallizes in the monoclinic system (), typically stable at lower temperatures (< 5°C to RT depending on humidity).[2]

Hygroscopicity and Handling

LiBr·H₂O is deliquescent, meaning it absorbs sufficient atmospheric moisture to dissolve itself, forming a concentrated solution.[1][2]

- Critical Relative Humidity (CRH): Extremely low (< 7% RH at 25°C).[1][2]
- Handling Protocol: Weighing must occur in a glovebox or under an inert gas stream (Ar/N₂). Rapid weight gain in ambient air introduces significant stoichiometric errors in quantitative synthesis.[1][2]

Thermodynamic Stability & Phase Transitions[1][2] [9][10]

Understanding the dehydration pathway is critical for process chemists using LiBr as a reagent, as accidental dehydration or re-hydration can alter reaction kinetics.[2]

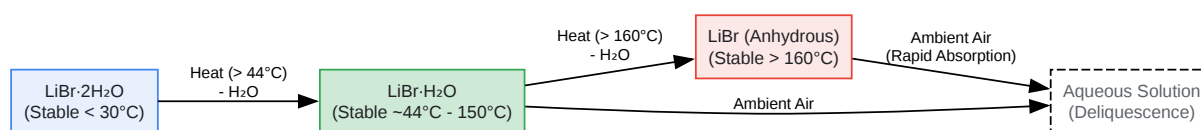
Dehydration Pathway

The transition from the higher hydrate (dihydrate) to the anhydrous form occurs in discrete thermodynamic steps.[2]

- Dihydrate to Monohydrate: Occurs near ambient temperatures (approx. 30–44°C) depending on partial pressure of water ().[1][2]
- Monohydrate to Anhydrous: The monohydrate lattice releases its water molecule typically between 150°C and 170°C under standard pressure.[1][2]
- Anhydrous Stability: Stable up to its melting point (550°C), provided is kept near zero.[1][2]

Phase Transition Diagram

The following logic diagram illustrates the thermal stability zones and dehydration events.



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Figure 1: Thermal Dehydration Pathway of Lithium Bromide Hydrates.

Solubility & Transport Properties[1][2]

LiBr is characterized by extreme solubility in water and significant solubility in polar organic solvents, making it a versatile additive in organic synthesis.[1][2]

Solvent	Solubility (g/100g solvent)	Temperature	Notes
Water	145	4°C	Highly Exothermic dissolution ()
Water	254	90°C	Viscosity increases significantly at high conc.[1][2]
Methanol	Soluble	25°C	Used for transesterification catalysis
Ethanol	Soluble	25°C	-
Diethyl Ether	Soluble	25°C	Unusual for ionic salts; enables biphasic catalysis
Pyridine	Slightly Soluble	25°C	-

Thermodynamic Insight: The dissolution of LiBr in water is strongly exothermic.[2] In large-scale reactors, rapid addition of LiBr to water can generate sufficient heat to cause localized

boiling or splashing.[1][2] Controlled addition with cooling is mandatory.[1][2]

Pharmaceutical Applications

Lewis Acid Catalysis in Organic Synthesis

In drug development, LiBr is utilized not as a bulk reactant but as a mild Lewis acid and a source of nucleophilic bromide.[1][2] The Lithium cation (

) coordinates with hard nucleophiles (oxygen in carbonyls, epoxides), activating them for attack.[1][2]

Key Reaction Classes:

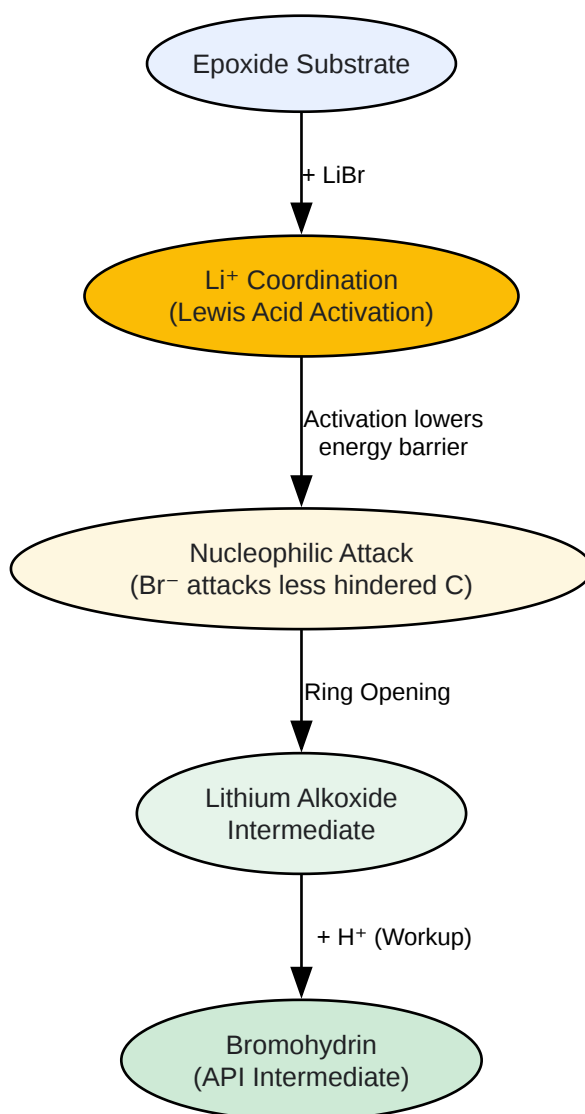
- Epoxide Ring Opening: LiBr catalyzes the regioselective opening of epoxides to form bromohydrins, key intermediates in the synthesis of beta-blockers and other functionalized APIs.[2]
- Deprotection: Mild cleavage of acetals and ketals under neutral conditions.[1][2]
- Coupling Reactions: Enhances rates in Stille couplings and other Pd-catalyzed cross-couplings by stabilizing the oxidative addition intermediate or facilitating transmetallation.[1][2]

Mechanistic Workflow: Epoxide Opening

The following diagram details the mechanism where

activates the epoxide oxygen, facilitating the nucleophilic attack of

at the less hindered carbon (typically).[2]



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Figure 2: Lewis Acid Catalyzed Epoxide Opening by LiBr.

Specific Synthetic Utility[2]

- Ketalization/Deketalization: LiBr acts as a catalyst for the protection of carbonyl groups as ketals or their removal.[2] Unlike strong Brønsted acids (HCl, H₂SO₄), LiBr is compatible with acid-sensitive functional groups often found in complex natural product synthesis.[1][2]
- Bifunctional Catalysis: In asymmetric synthesis, LiBr is often used as an additive with chiral binaphthol ligands to form active lithium-binaphtholate catalysts.[1][2]

Quality Control & Safety

Analytical Standards

For pharmaceutical use, purity profiles must be strictly controlled.[1][2]

- Assay: Argentometric titration (AgNO_3) is the standard method for bromide content.[1][2]
- Water Content: Karl Fischer titration is essential to distinguish between anhydrous, monohydrate, and wet material.[1][2]
- Alkalinity: Aqueous solutions should be neutral to slightly alkaline.[1][2] High alkalinity suggests LiOH contamination.[1][2]

Safety Profile (SDS Summary)

- Health Hazards: LiBr is psychoactive (lithium ion) and corrosive.[1][2] Chronic exposure can lead to CNS depression.[1][2]
- Signal Word: Warning.
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]
- Incompatibility: Reacts violently with strong acids (releasing HBr gas) and strong oxidizers.[1][2]

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